Enhanced Synthetic Yield via Pd-PEPPSI Catalysis Compared to Non-Thiazole Arylamines
In Pd-PEPPSI-catalyzed Buchwald-Hartwig amination, thiazole-based heteroaryl bromides achieve coupling yields of 78–99%, whereas analogous non-thiazole substrates often yield below 70% under comparable conditions. This enhanced reactivity is attributed to the electron-deficient nature of the thiazole ring, which facilitates oxidative addition [1].
| Evidence Dimension | Synthetic yield (Buchwald-Hartwig amination) |
|---|---|
| Target Compound Data | 78–99% (thiazole-based heteroaryl bromide class) |
| Comparator Or Baseline | Non-thiazole aryl bromides: typically <70% yield |
| Quantified Difference | Up to 29% higher yield |
| Conditions | Pd-PEPPSI-IPr or Pd-PEPPSI-IPent catalyst, cross-coupling with anilines |
Why This Matters
Higher synthetic yield reduces material costs and purification burden, critical for scalable procurement in medicinal chemistry campaigns.
- [1] Infona. (2020). A combine approach of chemical synthesis, biological evaluation and structural dynamics studies revealed thiazole substituted arylamine derivatives as potent FabH enzyme inhibitors. Bioorganic Chemistry, 105, 104426. View Source
